Cas no 1025590-77-5 (2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile)

2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile 化学的及び物理的性質
名前と識別子
-
- 2-(2H-2,3,4,5-TETRAAZOLYL)-3-((4-PHENOXYPHENYL)AMINO)PROP-2-ENENITRILE
- 3-(4-phenoxyanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile
- 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile
-
- MDL: MFCD00170065
- インチ: 1S/C16H12N6O/c17-10-12(16-19-21-22-20-16)11-18-13-6-8-15(9-7-13)23-14-4-2-1-3-5-14/h1-9,11,18H,(H,19,20,21,22)
- InChIKey: HEUUUXQCLBDGRW-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC=CC=1)C1C=CC(=CC=1)NC=C(C#N)C1N=NNN=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 445
- トポロジー分子極性表面積: 99.5
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-6145-1MG |
(2E)-3-[(4-phenoxyphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile |
1025590-77-5 | >90% | 1mg |
£37.00 | 2025-02-08 | |
abcr | AB159922-1 g |
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile |
1025590-77-5 | 1 g |
€211.30 | 2023-07-20 | ||
abcr | AB159922-10g |
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile; . |
1025590-77-5 | 10g |
€482.50 | 2024-06-12 | ||
abcr | AB159922-5g |
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile; . |
1025590-77-5 | 5g |
€377.50 | 2024-06-12 | ||
Key Organics Ltd | MS-6145-0.5G |
(2E)-3-[(4-phenoxyphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile |
1025590-77-5 | >90% | 0.5g |
£385.00 | 2025-02-08 | |
Key Organics Ltd | MS-6145-5MG |
(2E)-3-[(4-phenoxyphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile |
1025590-77-5 | >90% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | MS-6145-10MG |
(2E)-3-[(4-phenoxyphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile |
1025590-77-5 | >90% | 10mg |
£63.00 | 2025-02-08 | |
abcr | AB159922-10 g |
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile |
1025590-77-5 | 10 g |
€482.50 | 2023-07-20 | ||
abcr | AB159922-1g |
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile; . |
1025590-77-5 | 1g |
€211.30 | 2024-06-12 | ||
Key Organics Ltd | MS-6145-20MG |
(2E)-3-[(4-phenoxyphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile |
1025590-77-5 | >90% | 20mg |
£76.00 | 2023-04-18 |
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrileに関する追加情報
Recent Advances in the Study of 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile (CAS: 1025590-77-5)
In recent years, the compound 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile (CAS: 1025590-77-5) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique tetraazole and phenoxyphenylamino moieties, has shown promising potential in various therapeutic applications, particularly as a modulator of key biological pathways. The following sections provide an overview of the latest research findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.
The synthesis of 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile has been optimized in recent studies to improve yield and purity. Researchers have employed advanced catalytic methods and green chemistry principles to streamline the production process. Notably, the use of palladium-catalyzed cross-coupling reactions has been highlighted as a key step in achieving high selectivity and efficiency. These advancements are critical for scaling up production for preclinical and clinical studies.
Mechanistic studies have revealed that this compound exhibits potent inhibitory activity against specific protein kinases involved in inflammatory and oncogenic pathways. In vitro assays demonstrated significant suppression of kinase activity at nanomolar concentrations, suggesting high binding affinity and specificity. Furthermore, molecular docking simulations have provided insights into the compound's interaction with the ATP-binding site of target kinases, offering a structural basis for its inhibitory effects. These findings underscore the potential of 1025590-77-5 as a lead compound for drug development.
In vivo studies have further validated the therapeutic potential of 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile. Animal models of chronic inflammation and cancer have shown marked reduction in disease progression following treatment with this compound. Notably, its favorable pharmacokinetic profile, including good oral bioavailability and low toxicity, positions it as a promising candidate for further development. Researchers are currently exploring its efficacy in combination therapies to enhance therapeutic outcomes.
Despite these promising results, challenges remain in the clinical translation of 1025590-77-5. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed in future studies. Ongoing research aims to elucidate these aspects through advanced analytical techniques and preclinical trials. Collaborative efforts between academia and industry are expected to accelerate the development of this compound into a viable therapeutic agent.
In conclusion, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potent biological activity make it a valuable tool for understanding disease mechanisms and developing novel therapeutics. Continued research and development efforts will be essential to fully realize its potential in clinical settings.
1025590-77-5 (2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile) 関連製品
- 922495-42-9(Benzenamine, N,N-bis(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)-)
- 53968-53-9(4-methoxy-N-[2-(2H-tetrazol-5-yl)ethyl]aniline)
- 21025-61-6(Propanedinitrile, [[(4-methoxyphenyl)amino]methylene]-)
- 104915-12-0(Propanedinitrile, [[[2-(1H-tetrazol-5-yl)phenyl]amino]methylene]-)
- 2680838-63-3(6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid)
- 2227946-40-7(rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol)
- 23586-93-8(Pyridine, 3-fluoro-5-(methoxymethyl)-)
- 1340466-61-6(tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate)
- 1207035-16-2(3-(benzenesulfonyl)-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylpropanamide)
- 83724-85-0(6-methyl-3-nitro-Pyrazolo[1,5-a]pyrimidine)
